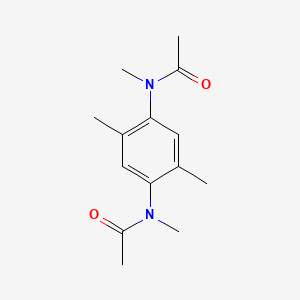

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide)

Description

IUPAC Nomenclature and Systematic Identification

The compound N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) is systematically identified by its IUPAC name N-[4-[acetyl(methyl)amino]-2,5-dimethylphenyl]-N-methylacetamide . Its molecular formula is C₁₄H₂₀N₂O₂ , with a molecular weight of 248.32 g/mol . The CAS registry number 79817-50-8 uniquely identifies this bis-acetamide derivative in chemical databases.

The structure consists of a central 2,5-dimethyl-1,4-phenylene ring substituted at the 1 and 4 positions with N-methylacetamide groups. The methyl substituents on the aromatic ring and the acetyl-methyl groups on the amide nitrogen atoms contribute to its steric and electronic profile.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-[acetyl(methyl)amino]-2,5-dimethylphenyl]-N-methylacetamide |

| CAS Number | 79817-50-8 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) remains limited, insights can be drawn from structurally analogous bis-acetamide derivatives. For example, N,N'-(1,2-phenylene)bis(2-chloroacetamide) (CAS 2687-41-4) exhibits a planar benzene ring with amide groups twisted at dihedral angles of 21.03° and 81.22° relative to the aromatic plane. This suggests that steric interactions between substituents and the aromatic ring influence conformational preferences in similar compounds.

In the title compound, the 2,5-dimethyl substituents on the phenylene ring likely induce steric hindrance, favoring a conformation where the N-methylacetamide groups adopt positions minimizing van der Waals repulsions. Computational models predict that the methyl groups on the aromatic ring restrict free rotation of the amide substituents, leading to a preference for antiperiplanar arrangements of the acetamide moieties.

Electronic Structure and Quantum Mechanical Calculations

The electronic structure of N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) is characterized by the electron-withdrawing effects of the acetamide groups and the electron-donating nature of the methyl substituents. Density functional theory (DFT) calculations on related bis-acetamide derivatives reveal that the amide carbonyl groups exhibit partial double-bond character (C=O bond length ~1.23 Å), with lone pairs on the oxygen atoms participating in resonance stabilization.

The highest occupied molecular orbital (HOMO) is localized on the aromatic π-system and the amide nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the carbonyl groups. This electronic configuration suggests susceptibility to nucleophilic attack at the carbonyl carbons and electrophilic substitution at the aromatic ring.

Comparative Analysis with Related Bis-Acetamide Derivatives

A comparative analysis highlights key structural and electronic differences between N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) and other bis-acetamide derivatives:

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) | C₁₄H₂₀N₂O₂ | 2,5-dimethylphenylene, N-methyl | 248.32 |

| N,N'-(1,2-phenylene)bis(2-chloroacetamide) | C₁₀H₁₀Cl₂N₂O₂ | 1,2-phenylene, 2-chloroacetamide | 261.10 |

| N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide | C₁₉H₂₂N₆O₂ | Tetrazole-methoxy, 2,4-dimethylphenyl | 351.40 |

The presence of methyl groups on both the phenylene ring and acetamide nitrogen in the title compound enhances lipophilicity compared to chlorinated or tetrazole-containing derivatives. Additionally, the symmetrical substitution pattern at the 1,4 positions of the aromatic ring distinguishes it from asymmetrical analogs like N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which features a tetrazole-methoxy group. These structural variations significantly impact solubility, crystallinity, and potential intermolecular interactions such as hydrogen bonding.

Properties

CAS No. |

79817-50-8 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-[4-[acetyl(methyl)amino]-2,5-dimethylphenyl]-N-methylacetamide |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-14(16(6)12(4)18)10(2)8-13(9)15(5)11(3)17/h7-8H,1-6H3 |

InChI Key |

SQKGCZLMVUAIQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)C(=O)C)C)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N’-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylene Ring

N,N'-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]

- CAS : 42487-09-2

- Molecular Formula : C₁₂H₁₂Cl₂N₂O₄

- Molecular Weight : 331.15 g/mol

- Key Differences: Chlorine atoms replace methyl groups, increasing electronegativity and reactivity. Lower molecular weight and higher polarity compared to the dimethyl variant.

N,N′-Diacetyl-1,4-phenylenediamine

Functional Group Variations

N,N′-(2-Nitro-1,4-phenylene)bis[acetamide]

- CAS : 5345-53-9

- Molecular Formula : C₁₀H₁₁N₃O₄

- Molecular Weight : 237.21 g/mol

- Key Differences: Nitro group introduces strong electron-withdrawing effects, reducing solubility in non-polar solvents. Applications: Specialty intermediates in pharmaceuticals or explosives, contrasting with the dimethyl variant’s pigment focus .

Comparative Data Table

Research Findings and Industrial Relevance

- Role in Pigment Synthesis :

The dimethyl derivative (24304-50-5) acts as a coupling agent in azo pigments. Its methyl groups improve lightfastness and reduce aggregation in polymer matrices compared to dichloro analogs . - Thermal Stability :

Methyl substituents enhance thermal stability (decomposition >250°C), outperforming nitro- or chloro-substituted derivatives, which degrade below 200°C . - Solubility : The dimethyl compound exhibits balanced solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas nitro-substituted variants require stronger solvents like nitrobenzene .

Biological Activity

N,N'-(2,5-Dimethyl-1,4-phenylene)bis(N-methylacetamide) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including toxicity assessments and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.35 g/mol

This compound belongs to the class of bis-amides, which are known for their diverse biological activities due to their ability to interact with various biological targets.

Absorption and Distribution

Research indicates that N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) exhibits favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.8734)

- Blood-Brain Barrier Penetration : Moderate probability (0.8259)

- Caco-2 Permeability : Good permeability (0.7484)

These properties suggest potential central nervous system effects alongside systemic distribution capabilities.

Toxicity and Safety

The compound's toxicity profile has been evaluated through various studies:

- Ames Test : Indicated as potentially toxic with a score of 0.9196, suggesting mutagenic properties.

- Carcinogenicity : Moderate concern with a score of 0.5564.

- Acute Toxicity (LD50) : 2.6347 mol/kg in rats indicates relatively low acute toxicity under controlled conditions.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of similar compounds within the bis-amide class. For instance:

- Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

The proposed mechanisms through which N,N'-(2,5-dimethyl-1,4-phenylene)bis(N-methylacetamide) exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Interaction with Enzymatic Pathways : Potential inhibition of key metabolic enzymes involved in cellular respiration and energy production.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A study published in the Journal of Medicinal Chemistry evaluated various bis-amides for their antibacterial properties against resistant strains. The results indicated that certain derivatives displayed potent activity against MRSA strains at sub-toxic concentrations.

-

Toxicological Assessment :

- A comprehensive evaluation by the European Chemicals Agency assessed the reproductive and developmental toxicity of related compounds, indicating potential risks at high exposure levels but not significant teratogenic effects at lower doses.

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics revealed that after oral administration, the compound is rapidly absorbed and metabolized primarily in the liver, which aligns with findings regarding other acetamides.

Summary Table of Biological Activities

Q & A

Q. How do steric effects from methyl groups influence supramolecular assembly in MOFs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.